
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate, commonly known as OTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OTAC belongs to the family of azepine derivatives, and its chemical structure consists of a seven-membered ring containing a carbonyl group and a methyl ester.
Applications De Recherche Scientifique
Practical Synthesis of CCR5 Antagonists
Researchers developed a practical method for synthesizing an orally active CCR5 antagonist using Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, demonstrating its utility in the synthesis of complex molecules with potential applications in treating diseases like HIV (Ikemoto et al., 2005).
Hydrogen-Bonded Assembly in Chemical Structures
A study on benzazepine derivatives revealed insights into the hydrogen-bonded assembly of molecules, showcasing the structural diversity achievable through different reactions and the potential for developing new materials or pharmaceuticals (Guerrero et al., 2014).
Antitubercular Activity
A series of tetrahydropyrimidine derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. This highlights the chemical's role in developing new therapeutic agents (Venugopala et al., 2016).
Ring Expansion and Rearrangement Studies
Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate's rearrangement to give derivatives of Methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate shows the versatility of this chemical in synthesizing diverse molecular structures (Bullock et al., 1972).
Synthesis of Oxime Ethers and Antifungal Activity
Research on the synthesis of oxime ethers of oxiconazole and their evaluation for antifungal activities against Candida strains showcased the compound's application in developing antifungal agents (Rossello et al., 2002).
Propriétés
IUPAC Name |
methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)6-4-2-3-5-9-7(6)10/h4H,2-3,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNONHMNNKQFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2945049.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2945050.png)


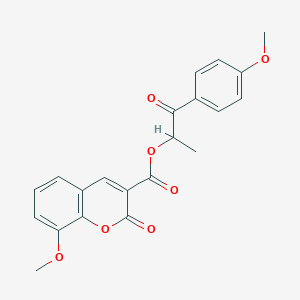

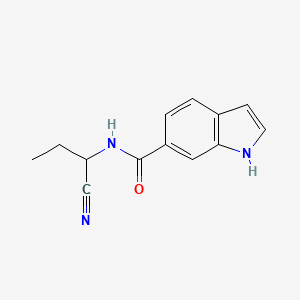
![4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945062.png)
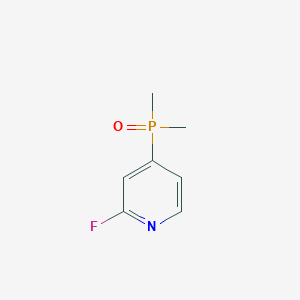

![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)
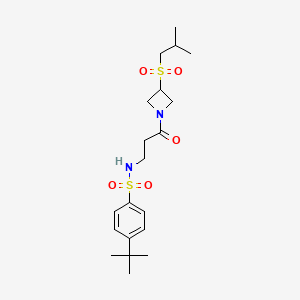
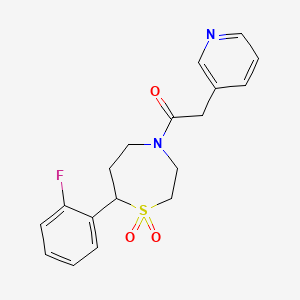
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide](/img/structure/B2945070.png)